molecular formula C20H19NO6S B13616774 Fmoc-S-carboxymethyl-L-cysteine

Fmoc-S-carboxymethyl-L-cysteine

Cat. No.: B13616774
M. Wt: 401.4 g/mol
InChI Key: XBOWICHXMBVKIH-KRWDZBQOSA-N
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Description

Fmoc-S-carboxymethyl-L-cysteine: is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The molecular formula of this compound is C20H19NO6S, and it has a molecular weight of 401.43 . This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-S-carboxymethyl-L-cysteine typically involves the protection of the cysteine thiol group with an Fmoc group. One practical approach to synthesizing Fmoc-L-cysteine involves the use of thioglycosides due to their high chemical and enzymatic stability . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the protection and subsequent deprotection steps.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to ensure high yield and purity of the final product. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Fmoc-S-carboxymethyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. The Fmoc group can be removed under basic conditions, revealing the free thiol group of cysteine, which can then participate in further chemical reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfide bonds, while reduction can regenerate the free thiol group .

Mechanism of Action

The mechanism of action of Fmoc-S-carboxymethyl-L-cysteine involves its role as a protected cysteine derivative. The Fmoc group protects the thiol group of cysteine, preventing unwanted reactions during peptide synthesis. Upon deprotection, the free thiol group can participate in forming disulfide bonds, which are crucial for the structural integrity of proteins . The molecular targets and pathways involved include the thiol-disulfide exchange reactions that are essential for protein folding and stability .

Comparison with Similar Compounds

Uniqueness: Fmoc-S-carboxymethyl-L-cysteine is unique due to its specific carboxymethyl protection, which offers distinct reactivity and stability compared to other cysteine derivatives. This uniqueness makes it particularly valuable in specific peptide synthesis applications where selective reactivity is required .

Properties

Molecular Formula

C20H19NO6S

Molecular Weight

401.4 g/mol

IUPAC Name

(2R)-3-(carboxymethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C20H19NO6S/c22-18(23)11-28-10-17(19(24)25)21-20(26)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1

InChI Key

XBOWICHXMBVKIH-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCC(=O)O)C(=O)O

Origin of Product

United States

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